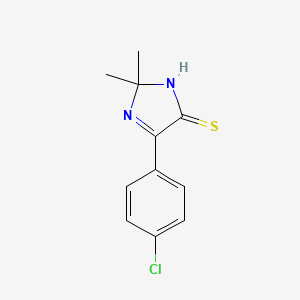![molecular formula C17H14N2O3S B6419928 {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 950269-89-3](/img/structure/B6419928.png)
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is a complex organic compound that features a quinoxaline core, a phenoxy group, and a sulfanylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions to form the quinoxaline ring. The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-methylphenol reacts with the quinoxaline derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitrated or halogenated phenoxy derivatives.
科学研究应用
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:
作用机制
The mechanism of action of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetic acid moiety can interact with thiol-containing enzymes, inhibiting their activity .
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
2-Methylphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the quinoxaline core.
Sulfanilic acid: Contains a sulfanyl group but lacks the quinoxaline and phenoxy groups.
Uniqueness
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the combination of its quinoxaline core, phenoxy group, and sulfanylacetic acid moiety.
属性
IUPAC Name |
2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTYMJZAMVPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)
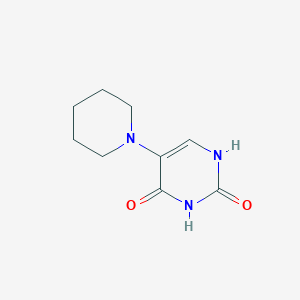
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B6419860.png)
![6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B6419866.png)

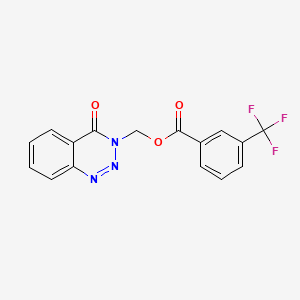
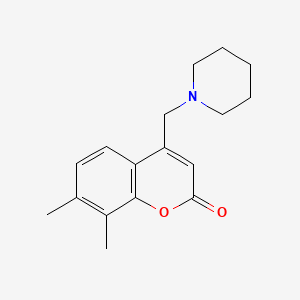
![1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6419875.png)
![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6419895.png)
![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)
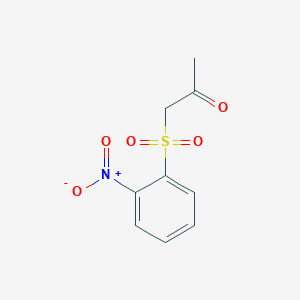
![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)
